5-bromo-N-(oxolan-2-ylmethyl)pyridin-2-amine
Overview
Description
5-Bromo-N-(oxolan-2-ylmethyl)pyridin-2-amine is a chemical compound with the following properties:
- Empirical Formula : C<sub>9</sub>H<sub>11</sub>BrN<sub>2</sub>O
- Molecular Weight : 242.10 g/mol
- CAS Number : Not specified in the available data
Synthesis Analysis
Unfortunately, specific details regarding the synthesis of this compound are not provided in the available sources. Further research would be necessary to explore its synthetic pathways.
Molecular Structure Analysis
The molecular structure of 5-bromo-N-(oxolan-2-ylmethyl)pyridin-2-amine consists of a pyridine ring with a bromine atom and an oxolan-2-ylmethyl group attached. The pyridine ring is essentially planar, while the oxolan-2-ylmethyl group introduces some dihedral angles. The compound forms hydrogen bonds in its crystal structure, creating a two-dimensional network.
Chemical Reactions Analysis
The available data does not specify any specific chemical reactions involving this compound. Further investigation would be needed to explore its reactivity and potential reactions.
Physical And Chemical Properties Analysis
- Melting Point : Not specified
- Solubility : Solubility properties are not available.
- Appearance : The compound is likely a solid, but further characterization is needed.
Scientific Research Applications
-
Pharmaceuticals
- Application : Pyridopyrimidine derivatives, which are structurally similar to your compound, have shown therapeutic interest and have been approved for use as therapeutics .
- Method : Various synthetic protocols are used to prepare these pyridopyrimidine derivatives .
- Results : The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
-
Chemical Synthesis
- Application : N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which are structurally similar to your compound, have been synthesized from α-bromoketones and 2-aminopyridine .
- Method : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .
- Results : The reaction conditions were mild and metal-free .
-
Material Science
- Application : 2-Amino-5-bromopyridine, a compound similar to yours, has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal .
- Method : The compound was used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .
- Results : The study provided insights into the hydrogen-bonding patterns in the cocrystal .
Safety And Hazards
As no specific safety data is provided, caution should be exercised when handling this compound. Standard laboratory safety practices apply, including the use of appropriate personal protective equipment (PPE) and proper ventilation.
Future Directions
To advance our understanding of 5-bromo-N-(oxolan-2-ylmethyl)pyridin-2-amine , future research should focus on the following:
- Synthetic Routes : Investigate efficient synthetic methods.
- Biological Activity : Explore its potential applications in medicine or other fields.
- Structural Studies : Conduct crystallographic studies to elucidate its three-dimensional structure.
- Toxicology : Assess its safety profile and potential hazards.
Please note that the information provided here is based on the available data, and further research is recommended for a more comprehensive analysis.
properties
IUPAC Name |
5-bromo-N-(oxolan-2-ylmethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-3-4-10(12-6-8)13-7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRQNTUWXYRVHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.